2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

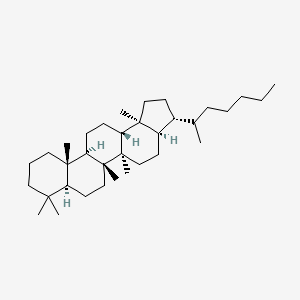

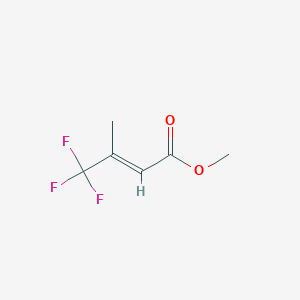

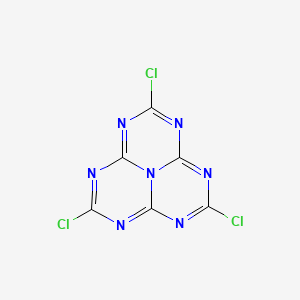

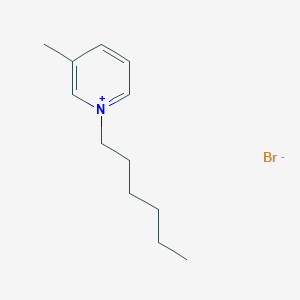

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is a highly chlorinated derivative of the azaphenalenyl family . It contains seven nitrogen atoms and three chlorine atoms . It is known for its strong aromatic character and unique reactivity .

Synthesis Analysis

Compound 4 was synthesized from 2,5,8-trichloro-1,3,4,6,7,9,9b-heptaazaphenalene (3) through a nucleophilic aromatic substitution . The structural assignment was confirmed by X-ray investigations .Molecular Structure Analysis

The molecular formula of 2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene is C6Cl3N7 . Its average mass is 276.470 Da . The structure was confirmed by NMR .Chemical Reactions Analysis

The compound is used in various chemical reactions due to its unique reactivity . It has been used in the synthesis of a novel nonlinear optical (NLO) chromophore with threefold symmetry .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It should be stored under inert gas as it is sensitive to air and moisture . The melting point of the compound is 405°C .Applications De Recherche Scientifique

Nonlinear Optical Applications

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has been utilized in the development of nonlinear optical (NLO) chromophores. A derivative of this compound, 2,5,8-tris(diethylamino)-1,3,4,6,7,9,9b-heptaazaphenalene, exhibits high absorbance in the UV range and significant second-order polarizability, making it valuable for NLO applications (Traber et al., 2004).

Electronic Structure and High-Energy Density Material Properties

Research on 1,3,4,6,7,9,9b-heptaazaphenalene and its derivatives using density functional theory has revealed insights into their geometric, electronic structures, and high-energy density material properties. These studies have shown that the compounds possess a highly symmetric structure with significant conjugation, impacting their stability (Zheng et al., 2004).

Molecular Photocatalysis

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene has been studied as a model molecular photocatalyst related to carbon nitride. Investigations into its time-resolved photoluminescence properties have provided insights into proton-coupled electron transfer mechanisms in aqueous environments, which are significant for photocatalytic applications (Rabe et al., 2018).

Crystallography and Molecular Structure

Studies focusing on the crystal structure of derivatives like triphenyl cyamelurate have helped in understanding the molecular arrangement and intermolecular interactions in these compounds. Such insights are crucial for their application in material science and chemistry (Schwarz et al., 2006).

Optoelectronic Applications

The compound has been explored for its potential in optoelectronic applications, particularly in the field of organic light-emitting diodes (OLEDs). Research on derivatives such as HAP-3MF indicates significant promise due to its unique photoluminescence properties and high external quantum efficiency (Li et al., 2014).

Energetic Properties and Photoluminescence

The energetic properties and photoluminescence of derivatives like 2,5,8-triazido-s-heptazine have been extensively studied. These investigations are crucial for developing advanced materials with specific thermal and optical properties (Miller et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3,7,11-trichloro-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3N7/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCSSANETDMLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NC(=NC3=NC(=NC(=NC(=N1)Cl)N23)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278050.png)

![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)